Cas no 104759-19-5 (1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI))

1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI) structure
104759-19-5 structure
Produktname:1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI)
CAS-Nr.:104759-19-5
MF:C42H51NO16
MW:825.851454019547
CID:157081
PubChem ID:175981

1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos...
    • methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[[(2R,4aS,5aS,7S,9S,9aR,10aR)-2,9-dimethyl-3-oxo-4,4a,5a,6,7,9,9a,10a-octahydrodipyrano[4,2-a:4',3'-e][1,4]dioxin-7-yl]oxy]-4-(dimethylamino)-6-methyloxan-2-yl]oxy
    • Spartanamicin A
    • 1-Naphthacenecarboxylic acid, 4-(((2''',3''-anhydro)-O-3,6-dideoxy-beta-D-threo-hexopyranos-4-ulos-1-yl-(1-4)-O-2,6-dideoxy-alpha-L-lyxo-hexopyranosyl-(1-4)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-, methyl ester, (1R-(1alpha,2beta,4beta))-
    • 4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI)
    • 4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1&reg
    • Antibiotic 80334 B
    • Antibiotic sipi 80334-B
    • 104759-19-5
    • Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • 1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI)
    • Inchi: InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3/t16-,17+,18+,21+,25+,26+,27+,28+,29+,34+,38-,39-,41+,42-/m1/s1
    • InChI-Schlüssel: ZBDDFHXUDIPRSM-OKLXHZLRSA-N
    • Lächelt: COC([C@H]1[C@](CC)(O)C[C@H](O[C@@H]2O[C@@H](C)[C@@H](O[C@@H]3O[C@@H](C)[C@H]4O[C@@H]5O[C@H](C)C(=O)C[C@@H]5O[C@H]4C3)[C@@H](N(C)C)C2)C2=C(C3C(=O)C4=C(C=CC(O)=C4C(=O)C=3C=C12)O)O)=O

Berechnete Eigenschaften

  • Genaue Masse: 825.320785
  • Monoisotopenmasse: 825.320785
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 17
  • Schwere Atomanzahl: 59
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1610
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 14
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 226
  • Oberflächenladung: 0
  • Tautomerzahl: 720
  • XLogP3: 4

Experimentelle Eigenschaften

  • Dichte: 1.48
  • Siedepunkt: 897°Cat760mmHg
  • Flammpunkt: 496.3°C
  • Brechungsindex: 1.646
  • PSA: 226.28000
  • LogP: 2.87970

1-Naphthacenecarboxylicacid, 4-[[[2''',3''-anhydro]-O-3,6-dideoxy-b-D-threo-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-L-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-,methyl ester, (1R,2R,4S)- (9CI) Verwandte Literatur

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